Orazamide

Description

Properties

IUPAC Name |

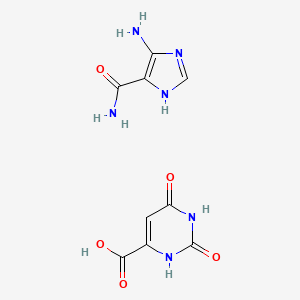

4-amino-1H-imidazole-5-carboxamide;2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4.C4H6N4O/c8-3-1-2(4(9)10)6-5(11)7-3;5-3-2(4(6)9)7-1-8-3/h1H,(H,9,10)(H2,6,7,8,11);1H,5H2,(H2,6,9)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCSUEOGEIOUHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(=O)O.C1=NC(=C(N1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60975528 | |

| Record name | 2,6-Dihydroxypyrimidine-4-carboxylic acid--5-amino-1H-imidazole-4-carboximidic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7425-69-6, 2574-78-9, 60104-30-5 | |

| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, compd. with 5-amino-1H-imidazole-4-carboxamide (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7425-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orazamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2574-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orazamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002574789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dihydroxypyrimidine-4-carboxylic acid--5-amino-1H-imidazole-4-carboximidic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORAZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLY9MRR8FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrazinamide (PZA) is a cornerstone of first-line combination therapy for Mycobacterium tuberculosis (Mtb), prized for its unique ability to eradicate persistent, non-replicating bacilli in acidic environments. This sterilizing activity is critical for shortening the duration of tuberculosis treatment from 9-12 months to the current standard of 6 months.[1][2][3] PZA is a prodrug, meaning it requires conversion within the mycobacterial cell to its active form, pyrazinoic acid (POA).[4][5][6] For decades, its precise mechanism of action was a subject of considerable debate. However, a growing body of evidence has established that the primary molecular target of POA is the aspartate decarboxylase, PanD, an essential enzyme in the coenzyme A (CoA) biosynthetic pathway.[7][8][9][10] This guide provides a detailed examination of the molecular targets of PZA, summarizing the current consensus, outlining key experimental evidence, and discussing previously proposed targets that have since been largely discounted.

Pyrazinamide Activation: A Prerequisite for Activity

The journey of PZA from an inert prodrug to a potent bactericidal agent begins with its passive diffusion into the Mtb bacillus. Inside the cytoplasm, the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene, catalyzes the hydrolysis of PZA into its active form, POA.[4][5][6][11]

The acidic environment found within macrophage phagosomes or the caseous necrosis of granulomas is crucial for POA's efficacy.[1][11][12] In this low-pH environment, POA becomes protonated (HPOA). While the charged POA anion is trapped within the cell, the neutral HPOA can readily diffuse out. However, the acidic extracellular milieu favors the rapid re-protonation and re-entry of the molecule, leading to its accumulation inside the bacillus.[4][11] This intracellular accumulation is a key factor in its potent sterilizing effect. Resistance to PZA is overwhelmingly linked to mutations in the pncA gene, which result in a loss of PZase activity and prevent the drug's activation.[4][11][13][14] Studies have shown that 72-98% of PZA-resistant clinical isolates harbor mutations in pncA.[3]

Caption: Pyrazinamide activation and accumulation pathway.

Primary Molecular Target: Aspartate Decarboxylase (PanD)

The current scientific consensus identifies Aspartate Decarboxylase (PanD) as the primary molecular target of POA.[9] PanD is a critical enzyme in the biosynthesis of β-alanine, a precursor for pantothenate (vitamin B5) and, subsequently, Coenzyme A (CoA).[7][8][15] CoA is an indispensable cofactor in numerous metabolic pathways, including the Krebs cycle and fatty acid metabolism.

Mechanism of Inhibition

Biochemical and structural studies have confirmed that POA is a competitive inhibitor of PanD.[9] It binds directly to the enzyme's active site, preventing the native substrate, L-aspartate, from binding.[9] This inhibition disrupts the entire CoA biosynthetic pathway, leading to a depletion of this essential cofactor, which ultimately results in bacterial death.[10][16][17] More recent findings suggest an even more complex mechanism: POA binding may trigger the degradation of the PanD protein itself, possibly via the ClpC1-ClpP protease complex.[4][18]

Mutations in the panD gene have been identified in PZA-resistant Mtb strains that possess a functional pncA gene, providing strong genetic evidence for PanD as a direct target.[7][8][9][15]

Caption: POA's inhibitory action on the Coenzyme A pathway via PanD.

Previously Proposed and Discounted Molecular Targets

The path to identifying PanD as the primary target was marked by several other compelling hypotheses, which have been largely refuted by subsequent research.

Ribosomal Protein S1 (RpsA)

It was once proposed that POA binds to the ribosomal protein S1 (RpsA) and inhibits trans-translation, a crucial quality-control mechanism for rescuing stalled ribosomes.[15][19][20][21] The theory suggested this inhibition would lead to an accumulation of toxic, incomplete proteins, causing cell death. However, more sensitive biophysical studies, including Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy, found no direct, measurable binding between POA and RpsA.[2][22] Furthermore, Mtb strains with defective trans-translation machinery remain susceptible to PZA, undermining the hypothesis that this pathway is the primary target.[2][4][18]

Fatty Acid Synthase I (FAS-I)

Another early candidate was Fatty Acid Synthase I (FAS-I), an enzyme essential for building the mycobacterial cell wall.[19] This hypothesis gained traction when studies showed that PZA and its analogs could inhibit fatty acid biosynthesis in whole Mtb cells.[23][24] However, subsequent experiments with purified FAS-I enzyme failed to show direct inhibition by POA.[4][18][25] While some PZA analogs, such as 5-chloro-PZA, do inhibit FAS-I, this activity is not attributed to PZA or its active metabolite, POA.[26][27]

Disruption of Membrane Energetics

The accumulation of acidic POA inside the bacillus led to the theory that it acts as a protonophore, disrupting the proton motive force across the cell membrane, thereby collapsing membrane potential and inhibiting energy production.[1][28][12][29][30] While POA does exert some effect on membrane energetics, this is no longer considered its primary bactericidal mechanism.[30] This is because an acidic environment is not an absolute requirement for PZA activity, and the drug does not cause the rapid disruption of membrane potential characteristic of potent uncouplers.[4]

Caption: Overview of established and discounted PZA/POA targets.

Quantitative Data Summary

The following tables summarize key quantitative data related to PZA's molecular interactions and efficacy.

Table 1: Inhibition and Binding Affinity Data for PZA/POA and Analogs

| Compound | Target Enzyme | Assay Type | Value | Reference |

|---|---|---|---|---|

| 5-Chloro-PZA | Fatty Acid Synthase I (FAS-I) | Competitive Inhibition (Ki) | 55 - 59 µM | [27] |

| Pyrazinamide (PZA) | Fatty Acid Synthase I (FAS-I) | Competitive Inhibition (Ki) | 2,567 - 2,627 µM | [27] |

| Pyrazinoic Acid (POA) | Fatty Acid Synthase I (FAS-I) | In vitro enzyme assay | No direct inhibition | [25] |

| Pyrazinoic Acid (POA) | Ribosomal Protein S1 (RpsA) | ITC, NMR, MST, EMSA | No measurable binding | [22] |

| Pyrazinoic Acid (POA) | Aspartate Decarboxylase (PanD) | In vitro enzyme assay | Concentration-dependent inhibition |

| Pyrazinamide (PZA) | Human Plasma Proteins | Protein Binding | ~1% (range 0 - 7.2%) |[31] |

Table 2: Genetic Basis of PZA Resistance

| Gene | Encoded Protein | Function | PZA Resistance Mechanism | Frequency in Resistant Isolates | Reference |

|---|---|---|---|---|---|

| pncA | Pyrazinamidase (PZase) | Converts PZA to active POA | Loss-of-function mutations prevent prodrug activation | 72% - 98% | [3] |

| panD | Aspartate Decarboxylase | CoA biosynthesis | Mutations prevent POA binding to the target | Found in pncA-wildtype resistant strains | [7][8] |

| rpsA | Ribosomal Protein S1 | trans-translation | Initial reports of mutations; now considered not a primary mechanism | Not a consistent cause of resistance |[4][22] |

Key Experimental Protocols

Validation of PZA's molecular targets has relied on a combination of genetic, biochemical, and biophysical assays.

Protocol: PZase Activity Assay (Wayne's Method)

This classic biochemical assay determines the ability of an Mtb isolate to convert PZA to POA.

-

Inoculation: A heavy inoculum of Mtb is prepared in 7H9 broth.

-

Incubation: The inoculum is added to a tube containing PZA medium (e.g., Dubos broth base with 100 µg/mL PZA). A control tube without PZA is also prepared.

-

Growth: Tubes are incubated at 37°C for 4 days.

-

Detection: After incubation, 1 mL of freshly prepared 10% ferrous ammonium sulfate is added to the supernatant.

-

Observation: The development of a pink to red color band indicates the presence of pyrazinoic acid, signifying positive PZase activity. The absence of this color change indicates a lack of activity and is correlated with PZA resistance.

Protocol: Minimum Inhibitory Concentration (MIC) at Acidic pH

Standard susceptibility testing for PZA is complicated by its pH-dependent activity.

-

Medium Preparation: A solid or liquid medium (e.g., Middlebrook 7H10 or 7H9) is prepared and buffered to an acidic pH, typically pH 5.5.

-

Drug Dilution: Serial dilutions of PZA are added to the medium. Recommended concentrations often range from 25 to 400 µg/mL.

-

Inoculation: A standardized Mtb inoculum (e.g., 105 CFU/mL) is added to each drug concentration and a growth control.

-

Incubation: Cultures are incubated at 37°C for 7-14 days (liquid) or 3-4 weeks (solid).

-

Determination: The MIC is defined as the lowest concentration of PZA that inhibits visible growth of Mtb.

Protocol: Target Validation via Gene Overexpression

This genetic method provides strong evidence for a drug-target interaction.

-

Cloning: The candidate target gene (e.g., panD) is amplified via PCR and cloned into an inducible mycobacterial expression vector (e.g., an anhydrotetracycline (ATc)-inducible plasmid).

-

Transformation: The recombinant plasmid is transformed into a wild-type, PZA-susceptible strain of Mtb.

-

MIC Shift Assay: The MIC of PZA for the transformed strain is determined in parallel on two sets of plates: one with the inducing agent (ATc) and one without.

-

Analysis: A significant increase (e.g., >4-fold) in the MIC in the presence of the inducer indicates that overexpression of the target protein confers resistance. This strongly suggests the protein is a direct target of the drug.[8][32]

Caption: Workflow for validating a molecular target using gene overexpression.

Conclusion and Future Directions

The collective evidence from genetic, biochemical, and structural biology studies strongly establishes aspartate decarboxylase (PanD) as the primary molecular target of pyrazinamide in Mycobacterium tuberculosis. The mechanism involves the inhibition of PanD by the active form, pyrazinoic acid, which disrupts the vital coenzyme A biosynthetic pathway. While previous hypotheses centered on targets like RpsA, FAS-I, and membrane energetics, they have not been substantiated by rigorous recent investigations.

A definitive understanding of PZA's mechanism is paramount for:

-

Rational Drug Design: The crystal structure of POA bound to PanD provides a blueprint for designing novel analogs with improved potency or a different resistance profile.[6][9]

-

Overcoming Resistance: Knowledge of the target allows for the development of adjunct therapies that could restore susceptibility or bypass resistance mechanisms.

-

Molecular Diagnostics: Sequencing of both pncA and panD can provide a more comprehensive and rapid prediction of PZA resistance compared to culture-based methods, guiding effective patient treatment.[20]

Future research should continue to explore the nuances of the POA-PanD interaction, including the proposed mechanism of targeted protein degradation, and investigate potential downstream effects of CoA depletion. This will further solidify our understanding of this enigmatic but essential anti-tuberculosis drug.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Pyrazinoic Acid Inhibits a Bifunctional Enzyme in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazinamide Resistance and pncA Mutation Profiles in Multidrug Resistant Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Aspartate decarboxylase (PanD) as a new target of pyrazinamide in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The molecular basis of pyrazinamide activity on Mycobacterium tuberculosis PanD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pncA Mutations as a Major Mechanism of Pyrazinamide Resistance in Mycobacterium tuberculosis: Spread of a Monoresistant Strain in Quebec, Canada - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 15. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrazinamide Resistance Is Caused by Two Distinct Mechanisms: Prevention of Coenzyme A Depletion and Loss of Virulence Factor Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Pharmacological and Molecular Mechanisms Behind the Sterilizing Activity of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. go.drugbank.com [go.drugbank.com]

- 20. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Mycobacterium tuberculosis ribosomal protein S1 (RpsA) and variants with truncated C-terminal end show absence of interaction with pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pyrazinoic acid and its n-propyl ester inhibit fatty acid synthase type I in replicating tubercle bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. journals.asm.org [journals.asm.org]

- 25. go.drugbank.com [go.drugbank.com]

- 26. Inhibition of isolated Mycobacterium tuberculosis fatty acid synthase I by pyrazinamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. journals.asm.org [journals.asm.org]

- 28. academic.oup.com [academic.oup.com]

- 29. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 30. Pyrazinoic Acid Decreases the Proton Motive Force, Respiratory ATP Synthesis Activity, and Cellular ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Protein Binding of First-Line Antituberculosis Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

Orazamide (Pyrazinamide): A Comprehensive Technical Guide on Pharmacokinetic and Pharmacodynamic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orazamide, more commonly known as Pyrazinamide, is a cornerstone of first-line combination therapy for tuberculosis, a persistent global health threat caused by Mycobacterium tuberculosis. Its unique sterilizing activity against semi-dormant bacilli residing in acidic environments is critical for shortening the duration of treatment and preventing relapse. This technical guide provides an in-depth exploration of the pharmacokinetic and pharmacodynamic properties of this compound, offering valuable insights for researchers, scientists, and professionals involved in drug development.

Pharmacokinetic Profile

This compound is a prodrug that is well-absorbed orally and undergoes extensive metabolism. Its pharmacokinetic parameters are summarized in the table below.

Table 1: Summary of this compound Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Bioavailability | >90% | [1] |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [2][3] |

| Plasma Protein Binding | Approximately 10% | [2] |

| Elimination Half-life | 9 to 10 hours (normal renal and hepatic function) | [1] |

| Metabolism | Hepatic | [1] |

| Primary Metabolite | Pyrazinoic acid (POA) | [3] |

| Excretion | Primarily renal (metabolites) | [1] |

Experimental Protocol: Pharmacokinetic Assessment in Rats

A representative experimental design to assess the pharmacokinetics of this compound involves the following steps:

-

Animal Model: Wistar rats are commonly used.

-

Drug Administration: A single oral dose of this compound (e.g., 50 mg/kg) is administered via oral gavage.

-

Blood Sampling: Blood samples (approximately 250-300 μl) are collected at predetermined time points (e.g., 0, 0.5, 1, 3, 6, 12, and 24 hours) post-dosing via retro-orbital puncture into EDTA-containing tubes.

-

Plasma Separation: The collected blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma.

-

Sample Storage: Plasma samples are stored at -80°C until analysis.

-

Bioanalysis: The concentrations of this compound and its primary metabolite, pyrazinoic acid, in the plasma samples are determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters including Cmax, Tmax, area under the curve (AUC), half-life (t1/2), and clearance (Cl).

Pharmacodynamic Profile and Mechanism of Action

This compound's bactericidal effect is highly dependent on a low pH environment. It is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), to exert its antimicrobial activity against M. tuberculosis.

Signaling Pathway of this compound Activation and Action

The mechanism of action involves several key steps within the mycobacterium, as depicted in the following diagram:

References

Orazamide's Disruption of Membrane Potential and Energy Production: A Technical Guide

Disclaimer: The user's query referenced "Orazamide." However, extensive research has revealed no compound of that name associated with the disruption of membrane potential and energy production. The mechanisms and data described in this guide are attributed to Pyrazinamide and its active form, Pyrazinoic Acid (POA) , which are well-documented to have these effects, particularly in Mycobacterium tuberculosis. It is highly probable that "this compound" was a typographical error for "Pyrazinamide."

This technical guide provides an in-depth analysis of the mechanisms by which Pyrazinoic Acid, the active metabolite of the frontline anti-tuberculosis drug Pyrazinamide, disrupts the cellular membrane potential and energy production in susceptible microorganisms. This document is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

Pyrazinamide is a prodrug that passively diffuses into Mycobacterium tuberculosis. Inside the bacterium, the enzyme pyrazinamidase (PncA) converts Pyrazinamide into its active form, Pyrazinoic Acid (POA).[1] The primary mechanism of action of POA is the disruption of membrane energetics.[2][3][4][5]

At the acidic pH characteristic of the tuberculous lesion environment, a fraction of the extracellular POA becomes protonated to its uncharged form, HPOA. This less polar form can readily diffuse back across the mycobacterial membrane into the cytoplasm, which has a more neutral pH.[1] Inside the cell, HPOA dissociates, releasing a proton and reverting to the charged POA form. This process effectively shuttles protons into the cytoplasm, leading to two critical consequences:

-

Disruption of the Proton Motive Force (PMF): The influx of protons dissipates the transmembrane proton gradient, a key component of the proton motive force.[2][6][7]

-

Cytoplasmic Acidification: The accumulation of protons leads to a decrease in the internal pH of the bacterium.[3][7]

This collapse of the proton motive force directly impacts cellular processes that are dependent on it, most notably ATP synthesis.

Impact on Membrane Potential

The dissipation of the proton gradient by Pyrazinoic Acid directly compromises the electrical potential across the mycobacterial membrane.[7] Studies have shown that POA treatment leads to a dose-dependent decrease in the proton motive force.[2][6] This effect is more pronounced at a lower, acidic pH, which facilitates the protonation of POA and its re-entry into the cell, thus explaining the pH-dependent activity of Pyrazinamide.[2][6]

The following diagram illustrates the proposed mechanism of Pyrazinoic Acid in disrupting the membrane potential.

Caption: Mechanism of Pyrazinoic Acid-induced membrane potential disruption.

Inhibition of Energy Production

The disruption of the proton motive force by Pyrazinoic Acid has a direct and detrimental effect on ATP synthesis. The F1Fo-ATP synthase, a key enzyme in cellular energy production, relies on the proton gradient across the membrane to generate ATP. By collapsing this gradient, POA effectively starves the cell of energy.

Studies have demonstrated that POA inhibits ATP synthesis in a dose-dependent manner.[2][6] This inhibition is more potent at a lower pH, which aligns with the overall mechanism of action.[2][6] The reduction in ATP synthesis leads to a significant decrease in cellular ATP levels, which is believed to be a primary cause of bacterial cell death, particularly in persistent, non-replicating bacteria with lower energy reserves.[2][6]

The following table summarizes the inhibitory effect of Pyrazinoic Acid on ATP synthesis in membrane vesicles from M. bovis BCG.

| pH | Compound | IC₅₀ (µg/mL) |

| 5.5 | Pyrazinoic Acid | 200 |

| 6.5 | Pyrazinoic Acid | 850 |

| 5.5 | Pyrazinamide | >2000 |

| 6.5 | Pyrazinamide | >2000 |

Data sourced from Lu, P., et al. (2011).[2][6]

Treatment of M. bovis BCG with Pyrazinoic Acid leads to a time- and dose-dependent decrease in cellular ATP levels.

| Treatment | Duration | % Decrease in Cellular ATP |

| 800 µg/mL POA | 1 Day | ~40% |

| 800 µg/mL POA | 6 Days | >60% |

Data sourced from Lu, P., et al. (2011).[2][6]

The logical relationship between membrane potential disruption and the inhibition of energy production is visualized in the following diagram.

Caption: Logical flow from POA action to bacterial cell death.

Experimental Protocols

The proton motive force in mycobacterial membrane vesicles can be monitored using the ACMA (9-amino-6-chloro-2-methoxyacridine) quenching method.

Principle: ACMA is a fluorescent probe that accumulates in energized membrane vesicles, leading to a quenching of its fluorescence signal. The degree of quenching is proportional to the magnitude of the proton motive force.

Protocol:

-

Prepare membrane vesicles from M. bovis BCG.

-

Suspend the vesicles in a suitable buffer at the desired pH (e.g., pH 5.5 or 6.5).

-

Add ACMA to the suspension and monitor the baseline fluorescence.

-

Initiate the generation of a proton motive force by adding a respiratory substrate, such as succinate. This should result in a decrease in fluorescence (quenching).

-

Add different concentrations of Pyrazinoic Acid and observe the effect on the fluorescence quenching. A decrease in quenching indicates a disruption of the proton motive force.

-

As a positive control, add a known uncoupler (e.g., SF6847) to completely collapse the proton motive force, which should result in a rapid increase in fluorescence back to the baseline.

The following diagram outlines the workflow for the ACMA quenching assay.

Caption: Workflow for the ACMA fluorescence quenching assay.

The rate of ATP synthesis in membrane vesicles can be quantified using the glucose-6-phosphate method.

Principle: This assay measures the amount of ATP produced by the F1Fo-ATP synthase, which is then used by hexokinase to phosphorylate glucose to glucose-6-phosphate. The amount of glucose-6-phosphate produced is then quantified.

Protocol:

-

Prepare energized membrane vesicles as described above.

-

Incubate the vesicles in a reaction mixture containing ADP, inorganic phosphate, glucose, and hexokinase.

-

Add different concentrations of Pyrazinoic Acid to the reaction mixtures.

-

Incubate for a defined period to allow for ATP synthesis and the subsequent phosphorylation of glucose.

-

Stop the reaction and quantify the amount of glucose-6-phosphate produced, which is directly proportional to the amount of ATP synthesized.

Cellular ATP levels in whole mycobacterial cells can be determined using a luciferase bioluminescent assay.

Principle: This assay utilizes the luciferin-luciferase reaction, where the light produced is directly proportional to the amount of ATP present.

Protocol:

-

Culture M. bovis BCG to the desired growth phase.

-

Treat the cultures with different concentrations of Pyrazinoic Acid for various durations.

-

Harvest the cells and lyse them to release the intracellular ATP.

-

Add the cell lysate to a reaction mixture containing luciferin and luciferase.

-

Measure the resulting bioluminescence using a luminometer.

-

Normalize the ATP levels to the cell volume or protein concentration to determine the cellular ATP concentration.

Conclusion

Pyrazinoic Acid, the active form of Pyrazinamide, exerts its bactericidal effect primarily by functioning as a protonophore. This action disrupts the proton motive force across the mycobacterial membrane, leading to a collapse of the membrane potential and a subsequent inhibition of ATP synthesis. The resulting depletion of cellular energy reserves is a key factor in the killing of Mycobacterium tuberculosis, particularly the persistent, non-replicating populations found in acidic environments. Understanding these core mechanisms is crucial for the development of new anti-tubercular agents that may target similar pathways.

References

- 1. Pyrazinoic Acid Decreases the Proton Motive Force, Respiratory ATP Synthesis Activity, and Cellular ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores [frontiersin.org]

- 3. Uncoupling Environmental pH and Intrabacterial Acidification from Pyrazinamide Susceptibility in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 6. The Acid-Base Equilibrium of Pyrazinoic Acid Drives the pH Dependence of Pyrazinamide-Induced Mycobacterium tuberculosis Growth Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

The Structural Compass: An In-Depth Guide to the Structure-Activity Relationship of Pyrazinamide and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Pyrazinamide (PZA), a cornerstone of first-line tuberculosis therapy, holds a unique position due to its potent sterilizing activity against semi-dormant mycobacteria, a feat not achieved by many other antitubercular agents.[1] This synthetic pyrazine analog is a prodrug, requiring activation by the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene, to its active form, pyrazinoic acid (POA).[2][3] POA is believed to exert its antimycobacterial effect through multiple mechanisms, including the disruption of membrane transport and energy production, inhibition of fatty acid synthase I, and interference with coenzyme A biosynthesis by targeting the PanD enzyme.[2][3][4]

The emergence of PZA-resistant strains of Mycobacterium tuberculosis, primarily due to mutations in the pncA gene that impair or abolish PZase activity, has necessitated the exploration of PZA analogs.[2] The goal is to develop novel compounds that can bypass this resistance mechanism, exhibit enhanced potency, and possess favorable pharmacokinetic profiles. This technical guide delves into the critical structural determinants for the antimycobacterial activity of pyrazinamide and its analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms and workflows.

Core Structural-Activity Relationship (SAR) Insights

The antimycobacterial activity of pyrazinamide analogs is intricately linked to specific structural features. Modifications to the pyrazine ring, the carboxamide side chain, and the exploration of bioisosteric replacements have yielded crucial insights into the pharmacophore required for potent activity.

The Essential Pyrazine Ring and its Substitutions

The pyrazine ring is a critical scaffold for the activity of PZA and its analogs.[1] Substitutions on this ring have a profound impact on the antimycobacterial potency. Studies have shown that substitutions at the 3 and 5 positions of the pyrazine ring can lead to compounds with significantly enhanced activity compared to the parent molecule.

The Indispensable Carboxamide Moiety and its Bioisosteres

The carboxamide group of pyrazinamide is essential for its conversion to the active pyrazinoic acid by PZase. For analogs of pyrazinoic acid, the carboxylic acid group is crucial for its interaction with the target enzyme, PanD. Attempts to replace the carboxylic acid with various bioisosteres have generally resulted in a loss of activity, highlighting its importance for the compound's mechanism of action.

Quantitative Structure-Activity Relationship Data

The following tables summarize the minimum inhibitory concentration (MIC) values for various pyrazinamide and pyrazinoic acid analogs against Mycobacterium tuberculosis or surrogate strains like Mycobacterium bovis BCG. These data provide a quantitative basis for understanding the impact of structural modifications on antimycobacterial activity.

| Compound ID | R1 | R2 | R3 | MIC (µg/mL) | Reference |

| PZA | H | H | H | 50-100 | [5] |

| POA | H | H | H | >100 | [6] |

| 1 | Cl | H | H | >125 | [1] |

| 2 | t-Bu | H | H | >125 | [1] |

| 3 | Cl | t-Bu | H | >125 | [1] |

Table 1: MIC Values of Pyrazinamide and Substituted Analogs. The MIC values highlight the importance of the unsubstituted pyrazine ring for the prodrug's activity.

| Compound ID | R Group | MIC (µM) | Reference |

| POA | H | >1000 | [6] |

| 5-amino-POA | 5-NH2 | 100-200 | [6] |

| 3-amino-POA | 3-NH2 | 200-400 | [6] |

| 5-chloro-POA | 5-Cl | >1000 | [6] |

| 6-chloro-POA | 6-Cl | >1000 | [6] |

| 5-methyl-POA | 5-CH3 | >1000 | [6] |

Table 2: MIC Values of Pyrazinoic Acid Analogs with Ring Substitutions. These values indicate that amino substitutions at the 5-position can enhance the activity of POA.

| Compound ID | Bioisosteric Replacement | MIC (µM) | Reference |

| POA | Carboxylic Acid | >1000 | [6] |

| POA-tetrazole | Tetrazole | >1000 | [6] |

| POA-thioamide | Thioamide | >1000 | [6] |

| POA-sulfonamide | Sulfonamide | >1000 | [6] |

Table 3: MIC Values of Pyrazinoic Acid Analogs with Carboxylic Acid Bioisosteres. The lack of activity in these analogs underscores the critical role of the carboxylic acid moiety.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of pyrazinamide and its analogs.

Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)

The REMA is a colorimetric assay used to determine the MIC of a compound against M. tuberculosis.

Materials:

-

7H9 broth supplemented with 0.1% casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, catalase).

-

Sterile 96-well flat-bottom plates.

-

Resazurin sodium salt solution (0.01% w/v in distilled water, filter-sterilized).

-

M. tuberculosis H37Rv culture.

-

Test compounds dissolved in DMSO.

Procedure:

-

Dispense 100 µL of supplemented 7H9 broth into each well of a 96-well plate.

-

Add 100 µL of the test compound solution to the first well of a row and perform serial twofold dilutions across the plate.

-

Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in supplemented 7H9 broth.

-

Add 100 µL of the diluted bacterial suspension to each well, except for the sterility control wells.

-

Include a growth control (no drug) and a sterility control (no bacteria) for each plate.

-

Seal the plates and incubate at 37°C for 7 days.

-

After incubation, add 30 µL of the resazurin solution to each well and incubate for another 24-48 hours.

-

A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[7][8][9]

Pyrazinamidase (PZase) Activity Assay (Wayne's Assay)

This assay determines the ability of a mycobacterial strain to produce PZase, the enzyme that activates pyrazinamide.

Materials:

-

Dubos broth base medium with added pyrazinamide (100 µg/mL).

-

Ferrous ammonium sulfate solution (1%).

-

Test strain of M. tuberculosis.

Procedure:

-

Inoculate the test strain into the Dubos broth containing pyrazinamide.

-

Incubate the culture at 37°C for 4 days.

-

After incubation, add the ferrous ammonium sulfate solution to the culture.

-

Observe for the development of a pink to red color. The formation of a pink/red band indicates the presence of pyrazinoic acid, signifying a positive PZase test. A lack of color change indicates a negative result.[10][11]

pncA Gene Sequencing for Resistance Determination

Sequencing the pncA gene is the gold standard for identifying mutations that confer resistance to pyrazinamide.

Materials:

-

Genomic DNA extracted from the M. tuberculosis isolate.

-

Primers flanking the pncA gene.

-

PCR reagents (Taq polymerase, dNTPs, buffer).

-

DNA sequencing reagents and equipment.

Procedure:

-

PCR Amplification:

-

Set up a PCR reaction with the extracted genomic DNA, forward and reverse primers for the pncA gene, and PCR master mix.

-

Perform PCR with the following cycling conditions: initial denaturation at 95°C for 5 minutes, followed by 35 cycles of denaturation at 95°C for 30 seconds, annealing at 60°C for 30 seconds, and extension at 72°C for 1 minute. A final extension is performed at 72°C for 10 minutes.[12][13]

-

-

PCR Product Purification:

-

Purify the PCR product to remove primers and dNTPs using a commercially available kit.

-

-

Sequencing:

-

Perform Sanger sequencing of the purified PCR product using both forward and reverse primers.

-

-

Sequence Analysis:

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is used to measure the binding affinity of a ligand (e.g., a pyrazinoic acid analog) to a protein (e.g., PanD).

Materials:

-

Purified PanD protein.

-

Pyrazinoic acid analog solution.

-

ITC instrument.

-

Dialysis buffer.

Procedure:

-

Sample Preparation:

-

Dialyze the protein and the ligand against the same buffer to minimize heats of dilution.

-

Determine the accurate concentrations of the protein and ligand.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the ITC instrument.

-

Load the ligand solution into the injection syringe.

-

Set the experimental parameters, including temperature, stirring speed, and injection volume.

-

Perform a series of injections of the ligand into the protein solution. The instrument measures the heat released or absorbed during each injection.

-

-

Data Analysis:

-

The raw data is a series of heat-flow peaks corresponding to each injection.

-

Integrate the peaks to obtain the heat change per injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[16][17]

-

Visualizing the Core Concepts

The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to the structural activity relationship of pyrazinamide.

Caption: Mechanism of action and resistance of Pyrazinamide.

Caption: Key structural modifications and their impact on activity.

Caption: A typical experimental workflow for analog development.

References

- 1. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Wayne’s assay: a screening method for indirect detection of pyrazinamide resistance in Mycobacterium tuberculosis clinical isolates - MedCrave online [medcraveonline.com]

- 11. researchgate.net [researchgate.net]

- 12. journals.asm.org [journals.asm.org]

- 13. dovepress.com [dovepress.com]

- 14. jcmid.id [jcmid.id]

- 15. Pyrazinamide Resistance and pncA Gene Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 17. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

Understanding the acidic pH requirement for Pyrazinamide activity

An In-depth Technical Guide to the Acidic pH Requirement for Pyrazinamide Activity

Executive Summary

Pyrazinamide (PZA) is a critical first-line antitubercular drug, indispensable for the short-course treatment of tuberculosis (TB) due to its potent sterilizing activity against semi-dormant mycobacteria.[1][2] A peculiar characteristic of PZA is its profound dependence on an acidic environment for its bactericidal effect.[3][4][5] While highly effective in vivo within the acidic microenvironments of tuberculous lesions, it exhibits virtually no activity in standard laboratory culture media at neutral pH.[3][6] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning this pH-dependent activity, presents quantitative data, details key experimental protocols, and visualizes the core pathways for researchers, scientists, and drug development professionals.

The "Weak Acid" Mechanism of Action

The prevailing model for PZA's activity hinges on its nature as a prodrug and the physicochemical properties of its active metabolite, pyrazinoic acid (POA).[3][7] The process is initiated by passive diffusion of the uncharged PZA molecule into the Mycobacterium tuberculosis (Mtb) bacillus.[3]

Key Steps:

-

Enzymatic Conversion: Inside the cytoplasm, which Mtb maintains at a near-neutral pH (around 7.0), the bacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene, hydrolyzes PZA into POA.[1][3][7][8]

-

Initial Efflux: At cytoplasmic pH, POA (pKa ≈ 2.9) exists predominantly in its deprotonated, negatively charged anionic form (POA⁻).[2][3] This charged molecule is then transported out of the cell, a process aided by a weak, and not yet fully characterized, efflux mechanism.[2][3][4]

-

Extracellular Protonation: In an acidic extracellular environment (pH ≤ 5.5), such as that found within caseous necrosis or the phagosome of a macrophage, a significant fraction of the exported POA⁻ becomes protonated, forming the uncharged, lipophilic molecule HPOA.[3][9][10]

-

Re-entry and Accumulation: This neutral HPOA molecule can readily diffuse back across the mycobacterial cell membrane into the cytoplasm.[3] This influx, driven by the acid-facilitated protonation, overwhelms the bacillus's deficient efflux capacity for POA⁻.[2][4]

-

Cytosolic Acidification and Toxicity: Upon entering the neutral cytoplasm, HPOA dissociates, releasing a proton (H⁺) and reverting to the POA⁻ anion. This dual action leads to the progressive acidification of the cytoplasm and the intracellular accumulation of toxic POA⁻ anions, which disrupts membrane potential, energy metabolism, and potentially inhibits other cellular targets.[7][9][11]

This entire cycle effectively uses the external acidic environment to pump protons into the Mtb cytoplasm, leading to cell death.

Caption: PZA Activation and Accumulation Pathway.

Quantitative Data on pH-Dependent Activity

The activity of PZA is directly correlated with the pH of the culture medium. As the pH decreases, the Minimum Inhibitory Concentration (MIC) required to inhibit Mtb growth also decreases, signifying increased drug potency.

Table 1: PZA Minimum Inhibitory Concentrations (MICs) for M. tuberculosis at Different pH Values

| M. tuberculosis Strain | Culture Medium | pH | PZA MIC (µg/mL) | Reference |

|---|---|---|---|---|

| H37Rv (Susceptible) | 7H12 Broth (Radiometric) | 5.5 | 25 - 50 | [12][13] |

| H37Rv (Susceptible) | 7H12 Broth (Radiometric) | 5.95 | 200 - 400 | [12][13] |

| H37Rv (Susceptible) | 7H12 Broth (Radiometric) | 6.8 | >1000 | [12] |

| H37Ra (Susceptible) | PZA-S1 Minimal Medium | 6.8 | 200 | [14] |

| PZA-Resistant Strains | PZA-S1 Minimal Medium | 6.8 | >800 |[14] |

Table 2: Effect of Extracellular pH on Pyrazinoic Acid (POA) Accumulation in M. tuberculosis

| External pH | POA Location | Observation | Reference |

|---|---|---|---|

| Acidic (e.g., 2.0 - 5.0) | Primarily Intracellular | POA concentrations in cells were several-hundred-fold higher than the external concentration. | [2][6] |

| Neutral / Alkaline | Primarily Extracellular | Little POA was associated with bacterial cells; it was found mainly in the supernatant. |[2][4][6] |

Key Experimental Protocols

Protocol: Determination of PZA MIC at Acidic pH (Broth Macrodilution)

This protocol outlines the standard method for determining PZA susceptibility in an acidified liquid medium, often using the BACTEC radiometric system or similar broth-based methods.[12][13][15]

Caption: Workflow for PZA Acidic MIC Determination.

Methodology:

-

Media Preparation: Prepare Middlebrook 7H12 or 7H9 broth. The medium must be acidified to the desired pH (typically 5.5 to 5.95) using a sterile buffered acid solution (e.g., phosphoric acid).[12] The Clinical and Laboratory Standards Institute (CLSI) recommends a critical concentration of 100 µg/ml for testing.[15]

-

Inoculum Preparation: Prepare a standardized suspension of the M. tuberculosis isolate from a fresh culture, typically adjusted to a 0.5 McFarland standard. The final inoculum in the test vials is often diluted further to prevent bacterial growth from neutralizing the acidic medium.[8][12]

-

Assay Setup: Dispense the acidified broth into tubes or vials. Add serial dilutions of PZA to the tubes. A drug-free growth control is essential.

-

Inoculation and Incubation: Inoculate the tubes with the prepared bacterial suspension. Incubate at 37°C.

-

Reading Results: Monitor for bacterial growth. In radiometric systems like BACTEC, this is done by measuring the production of ¹⁴CO₂. The MIC is the lowest concentration of PZA that prevents growth.[12] Strains are classified as resistant if they grow in the presence of the critical concentration of PZA.

Protocol: Pyrazinamidase (PZase) Activity Assay (Wayne's Method)

This colorimetric assay is a rapid, indirect method for inferring PZA resistance by detecting the presence or absence of PZase activity.[15][16] Most PZA-resistant strains have mutations in the pncA gene, leading to a loss of PZase activity.[15][17]

Caption: Workflow for Wayne's PZase Activity Assay.

Methodology:

-

Inoculation: A heavy inoculum of the M. tuberculosis isolate is added to a tube containing 2 ml of Dubos broth base medium supplemented with 0.1 mg/mL PZA.

-

Incubation: The tube is incubated at 37°C for 4 days.[15] During this time, if the bacteria possess functional PZase, the PZA in the medium will be hydrolyzed to pyrazinoic acid (POA).

-

Reagent Addition: After incubation, 1 ml of freshly prepared 10% ferrous ammonium sulfate is added to the tube.[18]

-

Observation: The tube is left at room temperature for approximately 30 minutes and observed for a color change.

-

Interpretation:

-

Positive Result: The development of a pink to red color indicates the presence of POA, which forms a colored complex with the iron ions. This signifies PZase activity, and the strain is presumed to be susceptible to PZA.

-

Negative Result: If the medium remains yellow (its original color), it indicates a lack of POA, meaning the enzyme is inactive. The strain is therefore presumed to be resistant to PZA.[15]

-

Conclusion

The acidic pH requirement for pyrazinamide activity is a cornerstone of its mechanism and its clinical utility. The "weak acid" model, which describes the pH-dependent trapping of pyrazinoic acid, elegantly explains why PZA is uniquely effective against Mtb residing in the acidic, low-oxygen environments characteristic of tuberculous lesions.[2][3] Understanding this pH-dependent action is not only crucial for the rational use of PZA in therapy but also for the design of reliable in vitro susceptibility tests and the development of novel anti-tubercular agents that can target these persistent bacterial populations. The experimental protocols provided herein serve as fundamental tools for researchers to probe this mechanism and accurately assess PZA susceptibility in clinical and research settings.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Role of Acid pH and Deficient Efflux of Pyrazinoic Acid in Unique Susceptibility of Mycobacterium tuberculosis to Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of acid pH and deficient efflux of pyrazinoic acid in unique susceptibility of Mycobacterium tuberculosis to pyrazinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. journals.asm.org [journals.asm.org]

- 7. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]

- 8. A simplified pyrazinamidase test for Mycobacterium tuberculosis pyrazinamide antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Visualizing Pyrazinamide Action by Live Single-Cell Imaging of Phagosome Acidification and Mycobacterium tuberculosis pH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores [frontiersin.org]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Wayne’s assay: a screening method for indirect detection of pyrazinamide resistance in Mycobacterium tuberculosis clinical isolates - MedCrave online [medcraveonline.com]

- 16. Use of pyrazinamidase activity on Mycobacterium tuberculosis as a rapid method for determination of pyrazinamide susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 17. EFFECT OF PYRAZINAMIDASE ACTIVITY ON PYRAZINAMIDE RESISTANCE IN MYCOBACTERIUM TUBERCULOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

Methodological & Application

In Vivo Murine Model for Testing Pyrazinamide Efficacy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinamide (PZA) is a crucial first-line antituberculosis drug, unique in its ability to eliminate persistent, non-replicating populations of Mycobacterium tuberculosis (M. tb) residing in acidic environments.[1][2] Its sterilizing activity is vital for shortening the duration of tuberculosis therapy.[1] This document provides detailed application notes and protocols for establishing and utilizing an in vivo murine model to evaluate the efficacy of Pyrazinamide.

Mechanism of Action

Pyrazinamide is a prodrug that diffuses into M. tb bacilli, where the bacterial enzyme pyrazinamidase (encoded by the pncA gene) converts it into its active form, pyrazinoic acid (POA).[3][4][5][6] Under the acidic conditions found within granulomas, POA accumulates inside the bacilli.[3][4] The precise mechanism of action is multifaceted, but it is understood to disrupt membrane potential and energy production, inhibit fatty acid synthase I (FAS I), and interfere with coenzyme A synthesis, ultimately leading to bacterial cell death.[4][5][7][8] Resistance to PZA is most commonly caused by mutations in the pncA gene.[1]

Signaling Pathway of Pyrazinamide Action

Caption: Mechanism of action of Pyrazinamide within Mycobacterium tuberculosis.

In Vivo Murine Model: Experimental Workflow

A murine model of chronic tuberculosis infection is a standard for evaluating the in vivo efficacy of antitubercular agents like Pyrazinamide. BALB/c or C3HeB/FeJ mice are commonly used strains.

Caption: Experimental workflow for testing Pyrazinamide efficacy in a murine model.

Experimental Protocols

Murine Model of Chronic Tuberculosis Infection

-

Animals: Female BALB/c mice, 4-6 weeks old.

-

Infection:

-

Prepare a suspension of M. tuberculosis H37Rv to a concentration of approximately 107 viable organisms.

-

Infect mice intravenously via the lateral tail vein.

-

Allow the infection to establish for 28 days to become chronic.[9]

-

Drug Preparation and Administration

-

Pyrazinamide Stock: Prepare a stock solution of Pyrazinamide in sterile water.

-

Dosage: A common dose for Pyrazinamide in murine models is 150 mg/kg of body weight.[10]

-

Administration:

Efficacy Assessment: Colony Forming Unit (CFU) Assay

-

Sample Collection:

-

At the end of the treatment period, euthanize the mice.

-

Aseptically remove the lungs and spleen.

-

-

Homogenization:

-

Homogenize the organs in sterile saline with a tissue homogenizer.

-

-

Plating:

-

Prepare serial dilutions of the organ homogenates.

-

Plate the dilutions on Middlebrook 7H11 agar supplemented with OADC.

-

-

Incubation and Counting:

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colonies to determine the bacterial load (CFU) in each organ.

-

Data Presentation

Quantitative data from these experiments should be summarized in clear, structured tables for easy comparison between treatment groups.

Table 1: Pyrazinamide Efficacy in a Murine Model of Chronic Tuberculosis

| Treatment Group | Number of Mice (n) | Mean Bacterial Load in Lungs (log10 CFU ± SD) | Mean Bacterial Load in Spleen (log10 CFU ± SD) |

| Vehicle Control | 10 | 6.5 ± 0.4 | 5.8 ± 0.3 |

| Pyrazinamide (150 mg/kg) | 10 | 4.8 ± 0.5 | 4.1 ± 0.4 |

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Discussion and Expected Outcomes

Treatment with Pyrazinamide is expected to significantly reduce the bacterial burden in the lungs and spleens of infected mice compared to the vehicle-treated control group. A reduction of approximately 1.0 to 1.7 log10 CFU in the lungs has been observed in previous studies with human-equivalent or slightly higher doses.[9] The efficacy of Pyrazinamide can be influenced by the in vitro susceptibility of the M. tuberculosis strain used.[10]

Conclusion

This in vivo murine model provides a robust and reproducible system for evaluating the efficacy of Pyrazinamide and other novel antitubercular agents. The detailed protocols and expected outcomes outlined in these application notes serve as a comprehensive guide for researchers in the field of tuberculosis drug development.

References

- 1. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimizing pyrazinamide for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. droracle.ai [droracle.ai]

- 8. Oxidative stress drives potent bactericidal activity of pyrazinamide against Mycobacterium tuberculosis [elifesciences.org]

- 9. Dose-Dependent Activity of Pyrazinamide in Animal Models of Intracellular and Extracellular Tuberculosis Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activity of pyrazinamide in a murine model against Mycobacterium tuberculosis isolates with various levels of in vitro susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: High-Throughput Screening for Compounds that Enhance Pyrazinamide Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinamide (PZA) is a cornerstone of first-line combination therapy for tuberculosis (TB), renowned for its potent sterilizing activity against persistent, non-replicating Mycobacterium tuberculosis (Mtb).[1][2][3][4] This unique attribute allows for a significant reduction in the duration of TB treatment.[2][4][5] However, the emergence of PZA-resistant Mtb strains poses a significant threat to effective TB control.[1][6] One promising strategy to combat resistance and potentially further shorten therapy is the identification of compounds that enhance or restore PZA's efficacy. This document provides detailed application notes and protocols for conducting high-throughput screening (HTS) to discover such PZA-enhancing compounds.

Mechanism of Action of Pyrazinamide and Rationale for Synergy

PZA is a prodrug that diffuses into Mtb and is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene.[1][6][7] POA is active only in an acidic environment, where it is thought to disrupt membrane potential and energy production.[8] Resistance to PZA most commonly arises from mutations in the pncA gene, preventing the conversion of PZA to POA.[1][6][7]

Compounds can enhance PZA activity through various mechanisms, including:

-

Inhibiting efflux pumps that may expel POA from the bacterial cell.

-

Altering the bacterial cell envelope to increase PZA/POA uptake or retention.

-

Inducing a state of vulnerability in the bacteria that renders them more susceptible to POA-mediated killing.

-

Targeting pathways that are synergistic with PZA's mechanism of action.

A notable example of synergy involves the potentiation of PZA activity by β-lactam antibiotics. These drugs induce the SigE-dependent cell envelope stress response in Mtb, which in turn increases the susceptibility of the bacteria to PZA, even at neutral pH.[1][2]

Experimental Protocols

High-Throughput Screening (HTS) for PZA Enhancers using an Alamar Blue Assay

This protocol describes a primary screen to identify compounds that inhibit the growth of Mtb in the presence of a sub-inhibitory concentration of PZA. The Alamar Blue (resazurin) assay is used as a fluorescent indicator of cell viability.

Materials:

-

Mycobacterium tuberculosis strain (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

-

Pyrazinamide (PZA) stock solution

-

Compound library

-

Alamar Blue reagent

-

384-well microplates

-

Multichannel pipettes and automated liquid handling systems

-

Plate reader capable of measuring fluorescence (Excitation: 560 nm, Emission: 590 nm)

Protocol:

-

Prepare Mtb Inoculum:

-

Culture Mtb in 7H9 broth to mid-log phase.

-

Wash the cells and resuspend them in acidic 7H9 broth (pH 5.5) to mimic the conditions under which PZA is active.

-

Adjust the bacterial suspension to a final concentration of approximately 1 x 10⁵ CFU/mL.

-

-

Plate Preparation:

-

Using an automated liquid handler, dispense the Mtb inoculum into 384-well plates.

-

Add PZA to all wells (except for no-drug controls) at a pre-determined sub-inhibitory concentration (e.g., the concentration that inhibits growth by 10-20%).

-

Dispense the compound library, with each compound at a final concentration of 10-50 µM, into individual wells. Include appropriate controls:

-

Negative Control: Mtb inoculum with PZA and DMSO (or the solvent used for the compound library).

-

Positive Control: Mtb inoculum with a known PZA-enhancing compound or a higher, inhibitory concentration of PZA.

-

No-Bacteria Control: Media only.

-

-

-

Incubation:

-

Seal the plates and incubate at 37°C for 5-7 days.

-

-

Alamar Blue Readout:

-

Add Alamar Blue reagent to each well (typically 10% of the well volume).

-

Incubate for an additional 12-24 hours at 37°C.

-

Measure fluorescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of growth inhibition for each compound compared to the negative control.

-

Compounds that exhibit a significantly higher inhibition in the presence of PZA than would be expected from their individual activity are considered primary hits.

-

Confirmation of Synergy using the Checkerboard Assay

The checkerboard assay is a quantitative method to determine the Fractional Inhibitory Concentration (FIC) index, which defines the nature of the interaction between two compounds (synergy, additivity, or antagonism).

Materials:

-

Mtb strain

-

7H9 broth (pH 5.5)

-

PZA and hit compound stock solutions

-

96-well microplates

-

Alamar Blue reagent

-

Plate reader

Protocol:

-

Plate Setup:

-

In a 96-well plate, create a two-dimensional serial dilution of PZA (e.g., along the rows) and the hit compound (e.g., along the columns). This will create a matrix of different concentration combinations.

-

Include wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).

-

-

Inoculation and Incubation:

-

Inoculate the plate with the Mtb suspension as described in the HTS protocol.

-

Incubate at 37°C for 5-7 days.

-

-

Readout and FIC Calculation:

-

Perform the Alamar Blue readout to determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits Mtb growth.

-

Calculate the FIC for each drug:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

-

Calculate the FIC Index (FICI) for each combination:

-

FICI = FIC of Drug A + FIC of Drug B

-

-

-

Interpretation of FICI:

-

Synergy: FICI ≤ 0.5

-

Additivity/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

Data Presentation

The following tables summarize quantitative data for compounds that have been shown to enhance the activity of PZA.

Table 1: Synergistic Activity of Select Drugs with Pyrazinamide

| Compound | Class | Mtb Strain | Assay Type | Synergy Metric | Result | Reference |

| Bedaquiline (TMC207) | Diarylquinoline | Mtb | Murine Model | Log CFU Reduction | Synergistic interaction observed | [9] |

| Pretomanid (PA-824) | Nitroimidazole | Mtb | Murine Model | Log CFU Reduction | Synergistic bactericidal activity | [10] |

| Moxifloxacin | Fluoroquinolone | Mtb | Murine Model | Log CFU Reduction | Cured mice more rapidly than standard regimen | [11] |

| Meropenem/Clavulanate | β-Lactam/β-Lactamase Inhibitor | H37Rv | Checkerboard | FICI | 0.265 | [1] |

| Clarithromycin | Macrolide | Mtb | Macrophage Model | MIC Reduction | 4- to 8-fold lower MIC in combination | [12] |

| Spectinamide 1599 | Aminocyclitol | Mtb | Murine Model | Log CFU Reduction | Synergistic activity observed | [13] |

Table 2: Confirmed Hits from a High-Throughput Screen of a Clinical Compound Library Enhancing PZA Activity

| Compound | Class | Activity against 3-month-old Mtb alone (50 µM) | Enhancement of PZA Activity |

| Nitroxoline | Antibacterial | +++ | Confirmed |

| Clofazimine | Antibiotic | +++ | Confirmed |

| Tolfenamic acid | Anti-inflammatory | + | Confirmed |

| Nifedipine | Anti-hypertensive | - | Confirmed |

| Clotrimazole | Antifungal | ++ | Confirmed |

| Ricinoleic acid | Fatty Acid | + | Confirmed |

| Cinnamic acid | Weak Acid | + | Confirmed |

| Carboplatin | Antineoplastic | - | Confirmed |

| Decitabine | Antineoplastic | - | Confirmed |

| Tosufloxacin | Fluoroquinolone | +++ | Confirmed |

| Fleroxacin | Fluoroquinolone | +++ | Confirmed |

Activity against 3-month-old Mtb alone is indicated as: +++ (strong), ++ (moderate), + (weak), - (none). Data adapted from a screen of a clinical compound library.[14]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of PZA activation and synergy with β-lactam antibiotics.

Caption: High-throughput screening workflow for PZA enhancers.

Conclusion

The protocols and data presented here provide a framework for the high-throughput screening and confirmation of compounds that enhance the activity of pyrazinamide against Mycobacterium tuberculosis. The identification of such synergistic combinations is a critical step towards developing novel, shorter, and more effective treatment regimens for tuberculosis, including infections caused by drug-resistant strains. The use of automated HTS platforms coupled with robust secondary assays like the checkerboard method allows for the efficient exploration of large chemical libraries for potential PZA enhancers. Further characterization of confirmed hits will be necessary to elucidate their mechanisms of action and to evaluate their potential for clinical development.

References

- 1. Quantitative assessment of the activity of antituberculosis drugs and regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimizing pyrazinamide for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. igas.gouv.fr [igas.gouv.fr]

- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. reference.medscape.com [reference.medscape.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Powerful bactericidal and sterilizing activity of a regimen containing PA-824, moxifloxacin, and pyrazinamide in a murine model of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. go.drugbank.com [go.drugbank.com]

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Pyrazinoic Acid in Human Plasma

Abstract

This application note describes a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of pyrazinoic acid (POA), the primary active metabolite of the anti-tuberculosis drug pyrazinamide, in human plasma. The protocol employs a straightforward liquid-liquid extraction procedure for sample preparation and utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of pyrazinoic acid.

Introduction

Pyrazinamide is a crucial first-line drug in the treatment of tuberculosis. Its therapeutic efficacy is dependent on its conversion to pyrazinoic acid by the mycobacteria.[1][2] Monitoring the plasma concentrations of pyrazinoic acid is therefore essential for optimizing dosing regimens and ensuring therapeutic success. This document provides a detailed protocol for a validated LC-MS/MS method designed for the reliable quantification of pyrazinoic acid in human plasma.

Experimental

Materials and Reagents

-

Pyrazinoic acid analytical standard

-

Labeled internal standard (e.g., pyrazinoic acid-d3)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Acetic acid (AR grade)

-

Methyl tert-butyl ether (HPLC grade)

-

Diethyl ether (HPLC grade)

-

Ultrapure water

-

Human plasma (with K2EDTA as anticoagulant)

Equipment

-

Liquid chromatograph (LC) system

-

Triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical balance

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Vortex mixer

-

Pipettes

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solution: Accurately weigh and dissolve pyrazinoic acid in methanol to prepare a 1 mg/mL primary stock solution.

-

Working Standard Solutions: Serially dilute the primary stock solution with a methanol:water (50:50, v/v) mixture to prepare working standard solutions for the calibration curve and quality control samples.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve ranging from 0.03 µg/mL to 9.00 µg/mL and QC samples at low, medium, and high concentrations.[3]

Sample Preparation from Plasma

A liquid-liquid extraction method is employed for the extraction of pyrazinoic acid and the internal standard from plasma.[3][4]

-

Pipette 200 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[3]

-

Add the internal standard solution.

-

Acidify the sample by adding a small volume of a suitable acid.

-

Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether: diethyl ether, 90:10, v/v).[3][4]

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.[5]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.[5]

-

Inject the sample into the LC-MS/MS system.

LC-MS/MS Analysis

The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution.[3][4]

-

LC Column: Zorbax Eclipse XDB C18 (100 x 4.6 mm, 3.5 µm) or equivalent.[3][4]

-

Mobile Phase: A mixture of methanol and 0.1% acetic acid in water (65:35, v/v).[3][4]

-

Flow Rate: 0.5 mL/min.[4]

-

Injection Volume: 5 µL.[6]

-

Run Time: Approximately 4.0 minutes.[3]

The mass spectrometer is operated in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM) for the detection of pyrazinoic acid and its internal standard.[2][3]

Data and Results

The method was validated for linearity, precision, accuracy, recovery, and stability according to regulatory guidelines.

Method Validation Summary

| Parameter | Result |

| Linearity Range | 0.03 - 9.00 µg/mL (r² ≥ 0.9980)[3] |

| Lower Limit of Quantification (LLOQ) | 0.03 µg/mL[3] |

| Intra-batch Precision (%CV) | 1.10 - 4.57[3] |

| Inter-batch Precision (%CV) | 1.10 - 4.57[3] |

| Intra-batch Accuracy (%) | 93.5 - 106.7[3] |

| Inter-batch Accuracy (%) | 93.5 - 106.7[3] |

| Mean Extraction Recovery | 89.2%[3] |

Chromatographic and Mass Spectrometric Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Pyrazinoic Acid | 125.0 | 80.9[3][4] |

| Internal Standard (IS) | - | - |

Visualizations

Caption: Experimental workflow for the LC-MS/MS quantification of pyrazinoic acid in plasma.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of pyrazinoic acid in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in clinical and research settings. This method can be a valuable tool for pharmacokinetic assessments and therapeutic drug monitoring of pyrazinamide.

References

- 1. An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnrjournal.com [pnrjournal.com]

- 6. akjournals.com [akjournals.com]

Application Notes and Protocols: Orazamide (Pyrazinamide) in Combination Therapy for Drug-Resistant Tuberculosis

Disclaimer: Initial searches for "Orazamide" did not yield relevant results in the context of tuberculosis therapy. The information provided herein pertains to Pyrazinamide (PZA) , a structurally similar and critical first-line anti-tuberculosis drug. It is presumed that "this compound" may be a typographical error or a lesser-known analog of Pyrazinamide. All subsequent data and protocols refer to Pyrazinamide.

These application notes are intended for researchers, scientists, and drug development professionals investigating novel combination therapies for drug-resistant tuberculosis (DR-TB), including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains.

Introduction

Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis treatment, prized for its potent sterilizing activity against semi-dormant Mycobacterium tuberculosis (Mtb) bacilli residing in acidic environments, such as within macrophages and caseous necrotic lesions.[1] This unique characteristic allows for the shortening of standard drug-susceptible TB therapy. In the era of rising drug resistance, PZA remains a vital component of many treatment regimens for DR-TB, often exhibiting synergistic effects with newer and repurposed anti-TB agents.[1] Understanding its mechanism, resistance profile, and synergistic potential is crucial for the rational design of effective combination therapies.

Mechanism of Action

PZA is a prodrug that requires activation within the mycobacterial cell. Its mechanism involves several key steps:

-

Uptake and Activation: PZA diffuses into the Mtb bacillus.

-

Conversion: Inside the bacterium, the enzyme pyrazinamidase (PZase), encoded by the pncA gene, converts PZA into its active form, pyrazinoic acid (POA).[1]

-

Acidic Environment Accumulation: In an acidic microenvironment, POA is protonated to HPOA. While some POA may be effluxed, the protonated form is lipid-soluble and readily diffuses back into the cell, leading to intracellular accumulation.

-